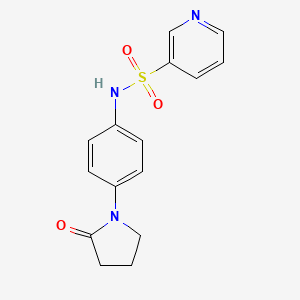

N-(4-(2-oxopyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide” is an organic compound with a molecular formula of C15H15N3O3S. It is also known as OPS. The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

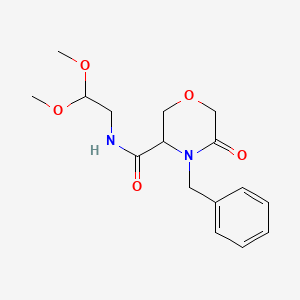

The synthesis of compounds like “N-(4-(2-oxopyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the key features of this compound . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide” is 317.36. Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

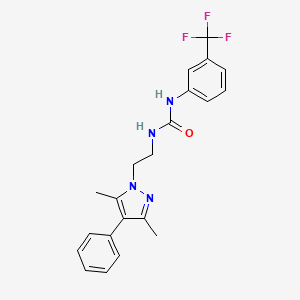

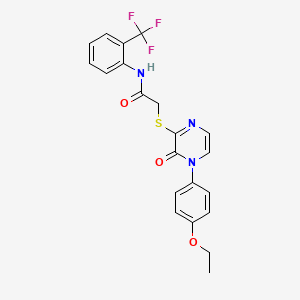

One area of application involves the development of synthetic methodologies for creating complex molecules. For instance, the rearrangement of threonine and serine-based N-sulfonamides yields chiral pyrrolidin-3-ones, highlighting the utility of sulfonamide derivatives in synthesizing biologically relevant heterocycles (Králová et al., 2019). Similarly, the synthesis of N-(pyridin-2-ylmethyl) substituent biphenyl-4-sulfonamides demonstrates the role of sulfonamides in facilitating the construction of compounds with potential therapeutic applications (Zhiyou et al., 2015).

Drug Discovery and Development

In drug discovery, sulfonamide-based compounds are explored for their biological activities. The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists showcases the potential of pyrrolidine sulfonamides in medicinal chemistry, particularly for immune-related diseases (Duan et al., 2019). Another study on novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity highlights the exploration of sulfonamides in targeting cancer cells (Szafrański & Sławiński, 2015).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “N-(4-(2-oxopyrrolidin-1-yl)phenyl)pyridine-3-sulfonamide” and similar compounds could be of interest in future drug discovery efforts .

properties

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-15-4-2-10-18(15)13-7-5-12(6-8-13)17-22(20,21)14-3-1-9-16-11-14/h1,3,5-9,11,17H,2,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWPHGKJMDEMDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)

![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)

![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)